molecular formula C27H29NO B12739479 1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine CAS No. 31477-55-1

1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine

Cat. No.: B12739479
CAS No.: 31477-55-1
M. Wt: 383.5 g/mol
InChI Key: FVCJBCZQJODPQZ-ROMGYVFFSA-N
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Description

1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, a phenoxy group, and a diphenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the diphenylpropenyl intermediate. This intermediate is then reacted with a phenoxyethyl derivative under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-propyn-1-ol
  • 1,3-Diphenyl-2,3-epoxy-1-propanone
  • 1-(2-{4-[(1E)-1-(4-ethylphenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine

Uniqueness

1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a diphenylpropenyl moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

31477-55-1

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

1-[2-[4-[(Z)-2,3-diphenylprop-1-enyl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C27H29NO/c1-3-9-23(10-4-1)21-26(25-11-5-2-6-12-25)22-24-13-15-27(16-14-24)29-20-19-28-17-7-8-18-28/h1-6,9-16,22H,7-8,17-21H2/b26-22-

InChI Key

FVCJBCZQJODPQZ-ROMGYVFFSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(/CC3=CC=CC=C3)\C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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